Cas no 1361116-62-2 ((1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride)

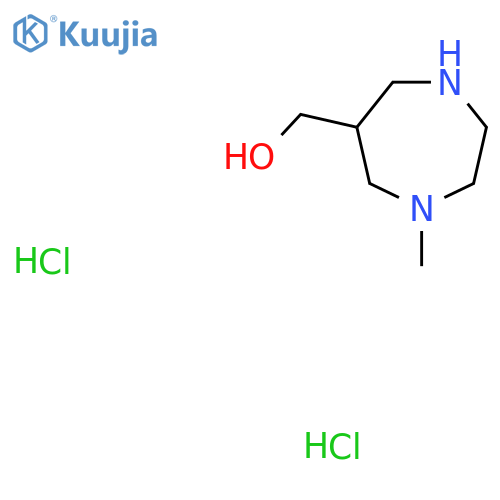

1361116-62-2 structure

商品名:(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride

CAS番号:1361116-62-2

MF:C7H18Cl2N2O

メガワット:217.136620044708

CID:4697093

(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride 化学的及び物理的性質

名前と識別子

-

- (1-Methyl-[1,4]diazepan-6-yl)-methanol dihydrochloride

- (1-methyl-1,4-diazepan-6-yl)methanol dihydrochloride

- (1-Methyl-1,4-diazepan-6-yl)methanol;dihydrochloride

- (1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride

-

- インチ: 1S/C7H16N2O.2ClH/c1-9-3-2-8-4-7(5-9)6-10;;/h7-8,10H,2-6H2,1H3;2*1H

- InChIKey: BTIKSJGXYAYJLA-UHFFFAOYSA-N

- ほほえんだ: Cl.Cl.OCC1CNCCN(C)C1

計算された属性

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 97.6

- トポロジー分子極性表面積: 35.5

(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M059245-250mg |

(1-Methyl-[1,4]diazepan-6-yl)-methanol Dihydrochloride |

1361116-62-2 | 250mg |

$ 800.00 | 2022-06-04 | ||

| Enamine | EN300-7881762-0.25g |

(1-methyl-1,4-diazepan-6-yl)methanol dihydrochloride |

1361116-62-2 | 95% | 0.25g |

$985.0 | 2024-05-22 | |

| Enamine | EN300-7881762-0.1g |

(1-methyl-1,4-diazepan-6-yl)methanol dihydrochloride |

1361116-62-2 | 95% | 0.1g |

$690.0 | 2024-05-22 | |

| 1PlusChem | 1P021BZV-250mg |

(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |

1361116-62-2 | 94% | 250mg |

$1280.00 | 2023-12-22 | |

| 1PlusChem | 1P021BZV-100mg |

(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |

1361116-62-2 | 94% | 100mg |

$915.00 | 2023-12-22 | |

| 1PlusChem | 1P021BZV-2.5g |

(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |

1361116-62-2 | 94% | 2.5g |

$4874.00 | 2023-12-22 | |

| Aaron | AR021C87-2.5g |

(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |

1361116-62-2 | 95% | 2.5g |

$333.00 | 2025-02-14 | |

| Aaron | AR021C87-50mg |

(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |

1361116-62-2 | 95% | 50mg |

$58.00 | 2025-02-14 | |

| Aaron | AR021C87-100mg |

(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |

1361116-62-2 | 95% | 100mg |

$71.00 | 2025-02-14 | |

| Aaron | AR021C87-500mg |

(1-methyl-1,4-diazepan-6-yl)methanoldihydrochloride |

1361116-62-2 | 95% | 500mg |

$133.00 | 2025-02-14 |

(1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

1361116-62-2 ((1-Methyl-1,4diazepan-6-yl)-methanol Dihydrochloride) 関連製品

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量